6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane
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Overview
Description
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[44]nonane is an organic compound characterized by a spirocyclic structure with a nitromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane typically involves the condensation of aliphatic compounds and lactones. One common method starts with the condensation of two molecules of a lactone in the presence of sodium ethoxide to form a dilactone. This dilactone is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, the resulting acid undergoes decarboxylation by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitromethyl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amine derivatives.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Scientific Research Applications
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active compound.
Industry: Possible use in the development of new materials, such as polymers or catalysts
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonane involves its interaction with molecular targets through its nitromethyl group. The nitro group can participate in various chemical reactions, such as nucleophilic substitution or reduction, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiro compound without the nitromethyl group.
1,6-Dithia-4,9-diazaspiro[4.4]nonane-3,8-dione: A spiro compound with sulfur and nitrogen atoms in the ring structure.
Uniqueness
6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4The presence of the nitro group allows for a wider range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
90017-91-7 |
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Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
9,9-dimethyl-7-(nitromethyl)-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C10H17NO4/c1-9(2)5-8(7-11(12)13)6-10(9)14-3-4-15-10/h8H,3-7H2,1-2H3 |
InChI Key |
KANKIIZBSNGIDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC12OCCO2)C[N+](=O)[O-])C |
Origin of Product |
United States |
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